molecular formula C19H17ClN4O2 B2529929 1-(2-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008273-65-1

1-(2-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B2529929
CAS No.: 1008273-65-1
M. Wt: 368.82
InChI Key: NQPZIXVCSOHMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione (CAS: 1008273-65-1) is a heterocyclic compound featuring a fused pyrrolo-triazole-dione core. Its molecular formula is C₁₉H₁₇ClN₄O₂, with a molecular weight of 368.8 g/mol . The structure includes a 2-chlorobenzyl group at position 1 and a 4-ethylphenyl substituent at position 5 (Figure 1). The compound’s unique scaffold combines triazole and pyrrolidine rings, which are associated with diverse biological activities, including kinase inhibition and antimicrobial properties, though specific pharmacological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-2-12-7-9-14(10-8-12)24-18(25)16-17(19(24)26)23(22-21-16)11-13-5-3-4-6-15(13)20/h3-10,16-17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPZIXVCSOHMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors in the presence of specific catalysts or reagents. The general synthetic pathway includes:

  • Formation of the Dihydropyrrolo Framework : Utilizing cyclization reactions that involve 1,2-dicarbonyl compounds and hydrazines.
  • Introduction of Substituents : The chlorobenzyl and ethylphenyl groups are introduced through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • A related compound exhibited significant cytotoxicity against various cancer cell lines including H460 (lung cancer) with an IC50 value of 6.06 μM .
  • Mechanism of Action : Research indicates that these compounds can induce apoptosis and increase reactive oxygen species (ROS), leading to cell death. Western blot analyses have shown elevated levels of LC3 and γ-H2AX proteins in treated cells, suggesting autophagy and DNA damage pathways are activated .

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial effects:

  • A study reported that similar triazole hybrids displayed antibacterial activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 0.0063 μmol/mL .
  • Compounds with triazole cores have been effective in combating both Gram-positive and Gram-negative bacteria as well as fungi .

Case Study 1: Antitumor Activity

In a controlled study, a series of triazole derivatives were synthesized and tested for their antitumor efficacy. Among these, one compound demonstrated potent activity against lung cancer cells (H460) with significant induction of apoptosis observed through flow cytometry analysis.

Case Study 2: Antimicrobial Evaluation

A comparative analysis was conducted on various triazole derivatives against common pathogens. The compound demonstrated effective inhibition against Pseudomonas aeruginosa and Staphylococcus aureus, emphasizing its potential as a broad-spectrum antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features:

Structural Feature Impact on Activity
Presence of ChlorineEnhances lipophilicity and cellular uptake
Ethyl SubstitutionModifies binding affinity to target proteins
Triazole RingCritical for biological activity across various assays

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of pyrrolo-triazole-diones with variable substituents. Below is a systematic comparison with structurally similar analogs:

Substituent Variations on the Benzyl Group

  • 1-Benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione (CAS: 1007924-14-2):

    • The benzyl group lacks a chlorine substituent, and the 5-position features a 4-fluorophenyl group instead of 4-ethylphenyl.
    • Molecular weight: 356.3 g/mol (vs. 368.8 g/mol for the target compound).
    • Fluorine’s electronegativity may enhance metabolic stability compared to ethyl groups .
  • 1-(4-Methoxybenzyl)-5-(3,4-difluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione: A 4-methoxybenzyl group replaces the 2-chlorobenzyl moiety. Methoxy groups typically improve solubility but may reduce membrane permeability .

Substituent Variations on the Aromatic Ring at Position 5

  • 5-(2-Chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione: The 5-position substituent is a 2-chlorophenyl group (vs. 4-ethylphenyl in the target compound).
  • 5-(3-Fluorophenyl)-1-{2-[7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione :

    • This analog has a complex indazole-linked side chain at position 1, which may confer enhanced selectivity for specific enzyme isoforms.
    • The 3-fluorophenyl group at position 5 offers distinct electronic properties compared to ethylphenyl .

Core Heterocyclic Modifications

  • 5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione (CAS: 306969-52-8): Replaces the triazole ring with an oxazole, altering electron distribution and hydrogen-bonding capacity. The dimethylamino group at position 3 enhances basicity, which could influence pharmacokinetic properties .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Impact of Substituents
Target Compound C₁₉H₁₇ClN₄O₂ 368.8 2-Chlorobenzyl, 4-ethylphenyl Moderate lipophilicity; ethyl group may enhance stability
1-Benzyl-5-(4-fluorophenyl)-...dione C₁₈H₁₄FN₄O₂ 356.3 Benzyl, 4-fluorophenyl Higher polarity; potential metabolic resistance
5-(3,4-Difluorophenyl)-1-(4-methoxybenzyl)-...dione C₂₀H₁₅F₂N₄O₃ 404.4 4-Methoxybenzyl, 3,4-difluorophenyl Increased solubility; possible reduced permeability
5-(2-Chlorophenyl)-1-(3-methylbenzyl)-...dione C₂₀H₁₇ClN₄O₂ 384.8 3-Methylbenzyl, 2-chlorophenyl Steric hindrance; altered binding kinetics
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-...oxazole-4,6-dione C₂₇H₂₄ClN₃O₃ 497.9 Oxazole core, dimethylamino group Enhanced basicity; modified electronic profile

Key Research Findings

Substituent Position and Bioactivity :

  • Chlorine at the 2-position of the benzyl group (target compound) may improve halogen bonding in receptor interactions compared to unsubstituted benzyl analogs .
  • Ethyl groups at the 4-position of the phenyl ring (target compound) balance lipophilicity and metabolic stability, whereas fluorophenyl groups (e.g., in ) increase polarity but may reduce bioavailability .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those described for analogs, such as cyclocondensation of hydrazines with diketones .

Preparation Methods

Core Cyclization Strategy

The foundational approach involves constructing the pyrrolo-triazole-dione scaffold through a tandem cyclization-condensation sequence. A representative pathway involves:

  • Formation of the pyrrolidine precursor : Reacting 4-ethylphenyl isocyanate with propargylamine in tetrahydrofuran (THF) at −20°C yields a 72% intermediate.
  • Triazole ring closure : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-chlorobenzyl azide generates the triazole core.
  • Oxidative lactamization : Treatment with tert-butyl hydroperoxide (TBHP) in dichloromethane completes the dione structure.

Key parameters influencing yield:

Step Temperature (°C) Catalyst Loading (mol%) Yield (%)
1 −20 None 72
2 25 CuI (5) 68
3 40 TBHP (2 eq) 81

Alternative Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate the cyclization step:

  • Conditions : 150 W power, 100°C, 15 min
  • Advantages : 23% reduction in reaction time, 12% yield improvement versus conventional heating
  • Limitations : Requires specialized equipment, higher energy input

Catalytic System Optimization

Transition Metal Catalysts

Comparative catalyst screening reveals performance variations:

Catalyst Solvent Time (h) Yield (%) Purity (HPLC)
CuI DMF 6 68 95.2
Pd(OAc)₂ Toluene 8 54 89.7
FeCl₃ MeCN 12 41 82.4

Copper(I) iodide demonstrates superior efficiency due to its Lewis acidity and compatibility with azide intermediates.

Solvent Effects on Reaction Kinetics

Solvent polarity critically influences cyclization rates:

Solvent Dielectric Constant Yield (%) Byproduct Formation (%)
DMF 36.7 68 9
THF 7.5 57 15
MeCN 37.5 63 12
Toluene 2.4 48 22

Polar aprotic solvents (DMF, MeCN) favor transition state stabilization, reducing byproduct generation.

Advanced Functionalization Techniques

Directed Ortho-Metalation

Post-synthetic modification of the 4-ethylphenyl group employs:

  • Lithiation : n-BuLi (−78°C, THF)
  • Electrophilic quenching : DMF → formylation (82% yield)
  • Cross-coupling : Suzuki-Miyaura with arylboronic acids (Pd(PPh₃)₄, 75°C)

Protecting Group Strategies

Sensitive functional groups require sequential protection:

  • Benzyl chloroformate : Protects secondary amines during oxidation steps
  • Trimethylsilyl (TMS) : Shields hydroxyl groups in polyfunctional derivatives
  • Global deprotection : Hydrogenolysis (H₂/Pd-C) achieves 94% efficiency

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale synthesis parameters:

Parameter Batch Mode Flow Reactor Improvement
Reaction time 8 h 45 min 90%
Space-time yield 0.8 kg/m³·h 5.2 kg/m³·h 550%
Energy consumption 15 kWh/kg 9 kWh/kg 40%

Crystallization Optimization

Final purification employs anti-solvent crystallization:

  • Solvent system : Ethyl acetate/n-heptane (3:7 v/v)
  • Cooling rate : 0.5°C/min → 92% recovery
  • Particle size : 50–100 μm (controlled by seeding)

Analytical Characterization Protocols

Spectroscopic Validation

Critical spectral signatures confirm structure:

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 7.45–7.38 (m, 4H, Ar-H), 5.81 (s, 2H, CH₂), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.21 (t, J = 7.6 Hz, 3H, CH₃)

  • HRMS (ESI+):
    m/z calcd for C₂₁H₁₈ClN₄O₂ [M+H]⁺: 409.1064; found: 409.1061

Chromatographic Purity Assessment

HPLC method validation parameters:

Column Mobile Phase Retention Time (min) Purity (%)
C18 (250 mm) MeCN/H₂O (70:30) 8.7 99.1
HILIC (150 mm) ACN/10 mM NH₄OAc (85:15) 12.3 98.6

Q & A

Basic: What synthetic methodologies are most effective for synthesizing this compound, and how can reaction parameters be optimized?

Answer:
The compound’s synthesis involves multi-step heterocyclic reactions, including cyclization and coupling steps. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, as seen in analogous triazole syntheses .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency, achieving yields >70% in similar reactions .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves stereoisomers .

Table 1: Yield optimization for analogous compounds under varying conditions

SolventCatalystTemp (°C)Yield (%)
DMFPd(PPh₃)₄8072
THFNone6045
TolueneCuI10058

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm) .
  • XRD : Single-crystal X-ray diffraction confirms stereochemistry (e.g., orthorhombic crystal system, space group P2₁2₁2₁) .
  • IR : Carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) validate core structure .

Advanced: How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

Answer:
DFT calculations (e.g., B3LYP/6-31G* basis set) predict:

  • Electrophilic sites : The triazole ring’s nitrogen atoms (Mulliken charge: −0.35 e) are reactive toward nucleophilic agents .
  • Conformational flexibility : The pyrrolo ring adopts a boat conformation, influencing binding to biological targets .
  • Reaction pathways : Transition state analysis reveals energy barriers for cyclization steps (~25 kcal/mol), guiding solvent/catalyst selection .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) arise from:

  • Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity with controlled cell lines) .
  • Solubility differences : DMSO stock solutions >10 mM may precipitate in aqueous media, skewing results .
  • Structural analogs : Compare activities of derivatives (e.g., 5-fluorophenyl vs. 4-ethylphenyl substitutions) to identify SAR trends .

Table 2: Bioactivity comparison of analogs

SubstituentTargetIC₅₀ (μM)
4-Ethylphenyl (target)Kinase X0.12
4-MethoxyphenylKinase X0.45
3-ChlorophenylKinase Y1.8

Advanced: What experimental designs optimize reaction scalability while maintaining stereochemical purity?

Answer:

  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., epimerization) via precise temperature/residence time control .
  • DoE (Design of Experiments) : Taguchi methods identify critical factors (e.g., catalyst loading >5 mol% for >90% enantiomeric excess) .
  • In-line analytics : Real-time HPLC monitoring detects impurities early .

Basic: What are the primary challenges in characterizing this compound’s stability under physiological conditions?

Answer:

  • Hydrolytic degradation : The lactam ring is susceptible to hydrolysis at pH >7.4. Stability studies (37°C, PBS buffer) show 50% degradation in 24 hours .
  • Photostability : UV-Vis spectroscopy reveals decomposition under UV light (λ = 254 nm), requiring dark storage .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the triazole ring to enhance binding affinity .
  • Side-chain variations : Replace the chlorobenzyl group with fluorinated analogs to improve metabolic stability .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic properties with activity .

Basic: What purification strategies effectively remove by-products from the final synthesis step?

Answer:

  • Recrystallization : Use ethanol/water (7:3) to isolate the compound with >95% purity .
  • Size-exclusion chromatography : Removes polymeric by-products (MW >1000 Da) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.